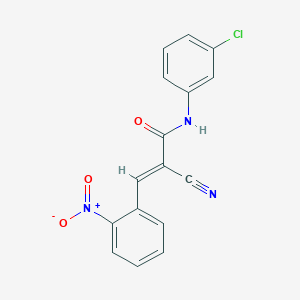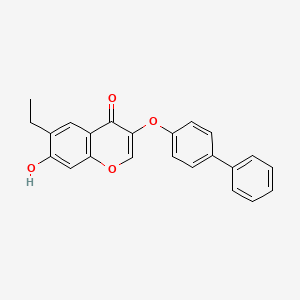
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is not fully understood. However, it is believed to interact with specific enzymes and receptors in biological systems, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene can have various biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of cellular signaling pathways. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene in lab experiments include its high purity and stability, as well as its potential applications in the synthesis of other compounds. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for the study of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene. These include its potential use as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. This compound may also have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method has been optimized to produce high yields of the compound with high purity. This compound has been extensively studied for its potential applications in scientific research, including its use as a building block in the synthesis of other compounds and as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene can be achieved using several methods, including the reaction of 2,3,4-trifluorobenzoic acid with difluoromethyl bromide in the presence of a catalyst. Another method involves the reaction of 2,3,4-trifluorobenzoic acid with difluoromethyl chloride and bromine in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
1-bromo-2-(difluoromethyl)-3,4,5-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGGGRQSWIMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2746873.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2746879.png)


![N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2746882.png)
![N-([2,3'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2746885.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2746886.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2746889.png)